(7-Acetyloxy-9-oxofluoren-2-yl) acetate
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Overview
Description
(7-Acetyloxy-9-oxofluoren-2-yl) acetate is an organic compound with the molecular formula C₁₇H₁₂O₅ It is known for its unique structure, which includes both acetyloxy and oxo functional groups attached to a fluorenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Acetyloxy-9-oxofluoren-2-yl) acetate typically involves the acetylation of 9-oxo-2-fluorenol. One common method includes the reaction of 9-oxo-2-fluorenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(7-Acetyloxy-9-oxofluoren-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives .
Scientific Research Applications
(7-Acetyloxy-9-oxofluoren-2-yl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Acetyloxy-9-oxofluoren-2-yl) acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the oxo group can participate in redox reactions, influencing cellular pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2,7-Diacetoxyfluorenone: Similar in structure but with two acetyloxy groups.
Fluorenone: Lacks the acetyloxy group but shares the fluorenyl backbone.
Fluorenol: Contains a hydroxyl group instead of the oxo group.
Uniqueness
(7-Acetyloxy-9-oxofluoren-2-yl) acetate is unique due to its combination of acetyloxy and oxo functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound
Properties
CAS No. |
53133-99-6 |
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Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
(7-acetyloxy-9-oxofluoren-2-yl) acetate |
InChI |
InChI=1S/C17H12O5/c1-9(18)21-11-3-5-13-14-6-4-12(22-10(2)19)8-16(14)17(20)15(13)7-11/h3-8H,1-2H3 |
InChI Key |
VPDHHSTYXKYGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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